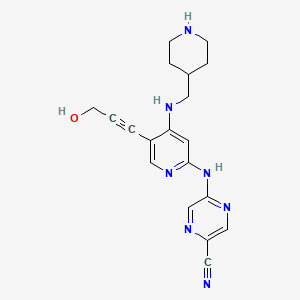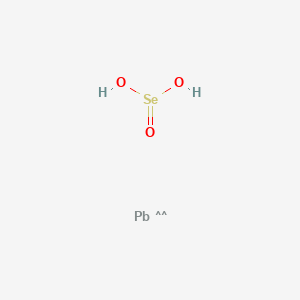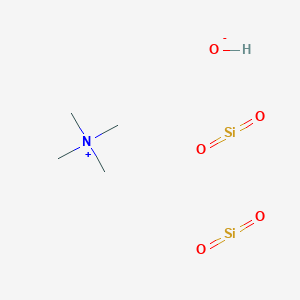
2,1,3-Benzothiadiazole,5-methyl-4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,1,3-Benzothiadiazole,5-methyl-4-nitro- is a derivative of 2,1,3-Benzothiadiazole, a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole ring. This compound is known for its strong electron-withdrawing properties, making it a valuable component in the development of photoluminescent materials and electronic devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,1,3-Benzothiadiazole,5-methyl-4-nitro- can be synthesized through various methods. One common approach involves the reaction of o-phenylenediamine with thionyl chloride in pyridine, yielding 2,1,3-Benzothiadiazole. The methyl and nitro groups can then be introduced through subsequent reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,1,3-Benzothiadiazole,5-methyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced back to its precursor, 1,2-diaminobenzene, under reducing conditions.
Substitution: Bromination and other substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Bromine and other halogens are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 2,1,3-Benzothiadiazole, which can be further utilized in the synthesis of more complex molecules and materials .
Applications De Recherche Scientifique
2,1,3-Benzothiadiazole,5-methyl-4-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of photoluminescent compounds and organic semiconductors.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Mécanisme D'action
The mechanism of action of 2,1,3-Benzothiadiazole,5-methyl-4-nitro- involves its strong electron-withdrawing properties, which enhance the electronic properties of the resulting materials. The compound interacts with molecular targets and pathways involved in electron transfer and photoluminescence .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound, known for its electron-withdrawing properties and applications in electronic materials.
4,7-Dibromo-2,1,3-Benzothiadiazole: A derivative used as a building block in the synthesis of larger molecules and conductive polymers.
4-Amino-2,1,3-Benzothiadiazole: Known for its luminescent properties and high emission intensity.
Uniqueness
2,1,3-Benzothiadiazole,5-methyl-4-nitro- stands out due to its unique combination of methyl and nitro groups, which enhance its electron-withdrawing properties and make it a valuable component in the development of advanced materials and electronic devices .
Propriétés
Formule moléculaire |
C7H6N3O2S- |
|---|---|
Poids moléculaire |
196.21 g/mol |
Nom IUPAC |
(5-methyl-1H-2,1,3-benzothiadiazol-4-ylidene)-dioxidoazanium |
InChI |
InChI=1S/C7H6N3O2S/c1-4-2-3-5-6(9-13-8-5)7(4)10(11)12/h2-3,8H,1H3/q-1 |
Clé InChI |
ZPZTUXNWVQZNLY-UHFFFAOYSA-N |
SMILES isomérique |
CC\1=CC=C2NSN=C2/C1=[N+](/[O-])\[O-] |
SMILES canonique |
CC1=CC=C2C(=NSN2)C1=[N+]([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Silver, [29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)-](/img/structure/B12340758.png)

![ethyl 3-[[(E)-2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]-1H-indole-2-carboxylate](/img/structure/B12340768.png)

![3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde](/img/structure/B12340775.png)

![4-O-[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate](/img/structure/B12340794.png)
![methyl (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate](/img/structure/B12340800.png)

![N-[(Z)-3-[(2E)-2-(dimethylaminomethylidene)hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B12340814.png)


